N-Benzyl-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKRCGUDZGKAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298901 | |
| Record name | N-Benzyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-45-0 | |
| Record name | NSC401671 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC126857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Phenylacetamide Scaffold: a Privileged Structure in Academic Research
The phenylacetamide moiety is a recurring motif in a vast array of biologically active compounds and functional materials. Its prevalence stems from a combination of structural simplicity, synthetic accessibility, and the ability to present diverse functionalities in three-dimensional space. This has established the phenylacetamide scaffold as a "privileged structure" in the eyes of many researchers.
In medicinal chemistry, phenylacetamide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The versatility of the scaffold allows for systematic modifications of the phenyl ring, the acetamide (B32628) backbone, and the N-substituent, enabling the exploration of structure-activity relationships (SAR). For instance, the introduction of different substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets. Similarly, alterations to the N-substituent can impact the compound's steric profile and hydrogen bonding capabilities, which are crucial for receptor binding and enzyme inhibition.
Beyond its role in drug discovery, the phenylacetamide framework serves as a valuable building block in organic synthesis. The amide bond is a cornerstone of peptide chemistry, and the reactivity of the α-carbon to the carbonyl group allows for various chemical transformations. The study of reactions involving the phenylacetamide core provides fundamental insights into reaction mechanisms and helps in the development of new synthetic methodologies.
N Benzyl 2 Phenylacetamide: a Model for Chemical and Biological Inquiry
Alkylation Reactions of N-Substituted 2-Phenylacetamides
Alkylation of N-substituted 2-phenylacetamides is a key process in the synthesis of this compound. This can be achieved through various methods, including phase-transfer catalysis and microwave-assisted approaches.
Benzylation via Phase-Transfer Catalysis
Benzylation of N-phenyl-2-phenylacetamide using benzyl chloride in the presence of powdered potassium hydroxide (B78521) has been investigated to understand the reaction products and optimize synthesis conditions. niscpr.res.in These reactions, conducted with and without phase-transfer catalysts, yield N-, O-, and C-alkylation products, with the N-product being the predominant one in most systems. niscpr.res.in
Influence of Phase-Transfer Catalysts, Solvents, and Temperature
The choice of phase-transfer catalyst (PTC), solvent, and temperature significantly impacts the benzylation of N-phenyl-2-phenylacetamide. Studies have shown that in the presence of powdered potassium hydroxide, various PTCs can be used. niscpr.res.in The reactivity of the starting amide and the orientation of the reaction are influenced by the solvent and temperature. semanticscholar.org For instance, at 60 °C in nonpolar solvents like hexane, isooctane, or toluene, the reactivity of N-(4-nitrophenyl)-2-phenylacetamide is moderate. semanticscholar.org
The effectiveness of different phase-transfer catalysts in toluene at 60°C has been evaluated. The order of reactivity for N-alkylation was determined to be: TEBABr > TBABr > TBAC1 > TBAI > TBAI > TEABr. niscpr.res.in Notably, triethylbenzylammonium bromide (TEBA) showed excellent results, even though it is not typically favored for solid-liquid phase-transfer systems. niscpr.res.in All tested phase-transfer catalysts significantly promoted the reaction at lower temperatures. niscpr.res.in
Table 1: Effect of Phase-Transfer Catalyst on the Benzylation of N-Phenyl-2-phenylacetamide
| Catalyst | Counter Ion | Yield of N-product (%) |
|---|---|---|
| TEBABr | Br- | High |
| TBABr | Br- | Moderate to High |
| TBACl | Cl- | Moderate |
| TBAI | I- | Moderate |
| TEABr | Br- | Low to Moderate |
This table is based on the general trends described in the literature; specific yield percentages were not provided in the source. niscpr.res.in
Comparative Reactivity Studies with Related Phenylacetamides
Comparative studies on the benzylation of different N-substituted 2-phenylacetamides under phase-transfer conditions reveal significant differences in their reactivity. For example, the benzylation of N-phenyl-2-phenylacetamide predominantly yields the N-alkylated product. In contrast, the benzylation of N-(4-nitrophenyl)-2-phenylacetamide results in a mixture of N-, O-, and C-alkylated products due to the electron-withdrawing nature of the nitro group. semanticscholar.org The ratio of N/O-alkylation products for the nitrated compound ranges from 1.16 to 9.30, indicating a higher propensity for O-alkylation compared to analogs with electron-donating substituents. The lower reactivity of this compound compared to N-ethyl-2-phenylacetamide and N-phenyl-2-phenylacetamide is attributed to steric and polar effects. researchgate.net
Analysis of Steric and Electronic Effects on Reaction Outcomes
Steric and electronic factors play a crucial role in determining the outcome of the alkylation of N-substituted 2-phenylacetamides. The presence of an electron-withdrawing group, such as a nitro group on the N-phenyl ring, decreases the nucleophilicity of the nitrogen atom, leading to a mixture of N- and O-alkylation products. semanticscholar.org Conversely, an unsubstituted N-phenyl group favors the formation of the N-alkylated product. The steric hindrance around the nitrogen atom also influences the reaction. For instance, the bulkier benzyl group in this compound, compared to an ethyl group, contributes to its lower reactivity. researchgate.net
Microwave-Assisted Alkylation Approaches
Microwave irradiation has emerged as a powerful tool for the synthesis of this compound, offering advantages such as shorter reaction times and solvent-free conditions. researchgate.netscispace.com The alkylation of N-phenyl-2-phenylacetamide with benzyl chloride in the presence of powdered potassium hydroxide under microwave irradiation mainly yields the N-alkylation product. researchgate.netscispace.com The use of microwave synthesis can lead to yields of the N-product between 48.56% and 69.78% after just 5 minutes of irradiation. researchgate.net In a microwave synthesizer, the yield can reach around 85% after 5 minutes at 155 °C. scispace.com While phase-transfer catalysts can be used in conjunction with microwave heating, their effect is often minor. scispace.com Higher yields of the O-alkylation product can be achieved when an excess of base and benzyl chloride is used. researchgate.netscispace.com
Table 2: Microwave-Assisted Benzylation of N-Phenyl-2-phenylacetamide
| Method | Power/Temp | Time | Yield of N-product (%) |
|---|---|---|---|
| Domestic Microwave Oven | 850 W | 1 min | ~70 |
| Microwave Synthesizer | 155 °C | 5 min | ~85 |
Data sourced from a study on the benzylation of N-phenyl-2-phenylacetamide. scispace.com
Synthesis from Precursors (e.g., Phenylacetyl Chloride and N-Benzylaniline)
This compound can be synthesized through the reaction of appropriate precursors. A common method involves the reaction of phenylacetyl chloride with benzylamine. researchgate.net Another route is the reaction of phenylacetyl chloride with N-benzylaniline. researchgate.netscispace.com The synthesis of N-benzyl-N-phenyl-2-phenylacetamide has been achieved by reacting phenylacetyl chloride and N-benzylaniline. researchgate.net Additionally, the reaction between phenylacetic acid and benzylamine can also yield this compound. rsc.orgthieme-connect.com
Organocatalytic Amidation Strategies for this compound Synthesis
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a greener and often more efficient alternative to traditional metal-catalyzed reactions. In the context of this compound synthesis, organocatalytic methods provide a direct and atom-economical approach to amide bond formation.
Application of Deep Eutectic Solvents in Amide Bond Formation
Deep eutectic solvents (DESs) are gaining significant attention as sustainable and effective media for chemical transformations. google.com These mixtures of hydrogen bond donors and acceptors exhibit unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of reactants.
In the synthesis of this compound, a reactive deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) has been successfully employed. researchgate.netresearchgate.net This system not only acts as the reaction medium but can also participate in the catalytic cycle. For instance, in an EDC-mediated (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) amide synthesis, the use of a DES has been shown to lead to high yields of this compound, reaching up to 96%. researchgate.net The DES facilitates the reaction by activating the carboxylic acid and promoting the subsequent nucleophilic attack by the amine.
The use of DESs offers several advantages, including simplified purification procedures and the potential for catalyst and solvent recycling. mdpi.com Research has explored various combinations of DES components, such as choline chloride with zinc chloride or malonic acid, to optimize reaction conditions for amide synthesis. mdpi.com
Optimization of Organocatalyst Systems and Reaction Parameters
The efficiency of organocatalytic amidation reactions is highly dependent on the choice of catalyst and the optimization of reaction parameters such as temperature, solvent, and reactant concentrations. One notable organocatalyst for the synthesis of this compound is ortho-iodophenylboronic acid. wiley-vch.de This catalyst, in combination with a suitable base, facilitates the direct amidation of phenylacetic acid with benzylamine at room temperature. google.com
Systematic studies have been conducted to optimize these reactions. For example, the effect of different arylboronic acid catalysts on the yield of this compound has been investigated. google.com It was found that ortho-bromophenylboronic acid also catalyzes the reaction effectively. Further optimization of catalyst loading, reaction time, and concentration of reagents has been performed to maximize the product yield. google.com The reaction conditions are generally mild, avoiding the need for harsh reagents or high temperatures.
Below is a data table summarizing the optimization of an organocatalytic system for the synthesis of this compound:
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Iodophenylboronic acid | 20 | Toluene | 50 | 24 | 93 | wiley-vch.de |
| o-Bromophenylboronic acid | 20 | Dichloromethane | Room Temp | 28 | 55 | google.com |
| o-Iodophenylboronic acid | 10 | Toluene | 50 | 48 | 91 | google.com |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound provides a versatile scaffold for chemical modification. Derivatization strategies are employed to synthesize analogues with altered physicochemical properties or to introduce new functionalities for specific research applications.
Introduction of Heterocyclic Moieties (e.g., Piperazine (B1678402), Oxazolidinone)
The incorporation of heterocyclic rings into the this compound structure can significantly impact its biological activity and properties. nih.gov Heterocycles such as piperazine and oxazolidinone are common motifs in medicinal chemistry, known to enhance drug-like properties. openmedicinalchemistryjournal.comresearchgate.net
For instance, the phenyl ring of the phenylacetamide moiety or the benzyl group can be replaced or substituted with various heterocyclic systems. The synthesis of such analogues often involves coupling reactions where a heterocyclic amine is reacted with an appropriately functionalized phenylacetic acid derivative. For example, reacting 2-phenylacetyl chloride with a substituted piperazine would yield a piperazine-containing analogue.
While specific examples of piperazine or oxazolidinone derivatives of this compound are not extensively detailed in the provided context, the general principles of organic synthesis support the feasibility of such modifications. These derivatizations can be used to explore structure-activity relationships and to develop novel compounds for various research purposes.
Structural Modifications for Enhanced Research Utility
Modifying the structure of this compound can enhance its utility as a research tool, for example, as a chemical probe or an analytical standard. acs.org Such modifications can include the introduction of reporter groups, such as fluorescent tags or biotin, to enable detection and visualization in biological systems.
Furthermore, the synthesis of a series of structurally related analogues with systematic variations allows for quantitative structure-activity relationship (QSAR) studies. acs.org These studies help to identify the key structural features responsible for a particular biological or chemical effect. For example, researchers have synthesized a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives to investigate their potential as antidepressant agents. nih.gov
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Benzyl-2-phenylacetamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, spectra recorded in deuterated chloroform (B151607) (CDCl₃) show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and phenyl groups, the methylene (B1212753) protons, and the amide N-H proton. semanticscholar.orgresearchgate.net The aromatic protons typically appear as a complex multiplet in the range of δ 7.18-7.40 ppm. semanticscholar.org The two methylene groups (CH₂) and the amide proton (NH) give rise to characteristic signals that confirm the compound's backbone structure. researchgate.net
¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.40 – 7.18 | m | - | 10H | Ar-H |
| 5.85 | s (broad) | - | 1H | N-H |
| 4.34 | d | 5.7 | 2H | N-CH₂-Ph |
| 3.50 | s | - | 2H | Ph-CH₂-CO |
| Data obtained in CDCl₃ at 90 MHz and 300 MHz. semanticscholar.orgresearchgate.net |
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound shows a characteristic signal for the carbonyl (C=O) carbon of the amide group around δ 170.8 ppm. The methylene carbons and the various aromatic carbons of the two phenyl rings also present distinct signals, fully accounting for the 15 carbon atoms in the structure.
¹³C-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.8 | C=O (Amide) |
| 138.1 | Ar-C (Quaternary) |
| 134.8 | Ar-C (Quaternary) |
| 129.4 | Ar-CH |
| 129.0 | Ar-CH |
| 128.6 | Ar-CH |
| 127.5 | Ar-CH |
| 127.4 | Ar-CH |
| 43.8 | N-CH₂ |
| 43.6 | Ph-CH₂ |
| Data obtained in CDCl₃ at 150 MHz. |
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3315 | N-H Stretch | Secondary Amide |
| 3065, 3015 | C-H Stretch | Aromatic |
| 2910 | C-H Stretch | Aliphatic (CH₂) |
| 1640 | C=O Stretch (Amide I) | Amide |
| 1450 | C=C Stretch | Aromatic Ring |
| Data obtained from KBr pellet. researchgate.net |
Mass Spectrometry (MS) and Elemental Analysis for Molecular Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement that can validate the molecular formula, C₁₅H₁₅NO. For the protonated molecule [M+H]⁺, the calculated mass is 226.1232, which closely matches experimentally found values. Electron Ionization Mass Spectrometry (EIMS) shows a molecular ion (M⁺) peak at m/z 225, corresponding to the molecular weight of the compound. semanticscholar.org
Elemental analysis further corroborates the molecular formula by determining the percentage composition of carbon, hydrogen, and nitrogen, which must align with the theoretical values calculated from the formula C₁₅H₁₅NO. This technique is often used in conjunction with HRMS to provide unambiguous confirmation of a newly synthesized compound's identity.
X-ray Crystallography for Solid-State Molecular Geometry Determination
For instance, studies on substituted phenoxy-phenylacetamides reveal how intramolecular hydrogen bonds and crystal packing forces dictate the molecular conformation. nih.gov In other complex derivatives, X-ray analysis has been used to unambiguously confirm the molecular structure, identify stereochemistry, and analyze intermolecular interactions such as hydrogen-bonded dimers that form chains or rings within the crystal lattice. mdpi.com This demonstrates the power of X-ray crystallography to provide an unparalleled level of structural detail for this class of compounds.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (GC, HPLC)
Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is used to follow the formation of products during alkylation reactions of related phenylacetamides. semanticscholar.orgresearchgate.net It effectively separates volatile compounds, allowing for the quantification of reactants and products and the identification of byproducts. researchgate.net The purity of this compound has been reported to be 99.9% as determined by GC analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity assessment. For related chiral amides, chiral HPLC is specifically used to determine the enantiomeric excess (% ee), demonstrating its utility in stereoselective synthesis. semanticscholar.org For general purity analysis of this compound and its analogues, reversed-phase HPLC is a standard method.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of synthesis reactions in real-time, allowing chemists to determine when a reaction has reached completion. semanticscholar.org
Biological Activities and Pharmacological Profiles of N Benzyl 2 Phenylacetamide and Analogues
Anticancer Potential
The phenylacetamide scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. ljmu.ac.uk The versatility of this chemical framework allows for systematic modifications, enabling the exploration of structure-activity relationships to develop novel therapeutic agents. ljmu.ac.uk
In Vitro Screening for Antiproliferative Effects
One study investigated a series of eleven phenylacetamide derivatives against MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.ir The results indicated that these compounds exhibited dose-dependent antiproliferative effects. tbzmed.ac.ir For instance, the 3d derivative, in particular, showed high efficacy in reducing cell viability. tbzmed.ac.ir
Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, especially against the PC3 (prostate carcinoma) cell line. nih.govnih.gov The cytotoxic activity of these compounds was evaluated against PC3, MCF-7, and HL-60 (promyelocytic leukemia) cell lines. nih.gov Generally, the tested compounds displayed greater cytotoxic activity towards the PC3 cell line. nih.gov
The following interactive data table summarizes the in vitro antiproliferative activities of some N-Benzyl-2-phenylacetamide analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 3d derivative | MDA-MB-468 | 0.6±0.08 tbzmed.ac.ir |
| PC-12 | 0.6±0.08 tbzmed.ac.ir | |
| MCF-7 | 0.7±0.4 tbzmed.ac.ir | |
| 3c derivative | MCF-7 | 0.7±0.08 tbzmed.ac.ir |
| Compound 2b | PC3 | 52 nih.govnih.gov |
| Compound 2c | PC3 | 80 nih.govnih.gov |
| MCF-7 | 100 nih.govnih.gov | |
| Imatinib (reference) | PC3 | 40 nih.govnih.gov |
| MCF-7 | 98 nih.govnih.gov |
IC50 values represent the mean ± standard error of the mean from multiple experiments.
These findings underscore the potential of the phenylacetamide scaffold as a source of new anticancer drug candidates. The variations in activity based on the specific chemical substitutions highlight the importance of further structure-activity relationship studies to optimize the anticancer efficacy of this class of compounds.
Exploration as a Therapeutic Agent in Cancer Research
The consistent demonstration of antiproliferative activity among phenylacetamide derivatives has established this chemical class as a "privileged structure" in the field of cancer research. ljmu.ac.uk The potential for these compounds to act as anticancer agents is an active area of investigation. Phenylacetate and its related aromatic fatty acids have been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines, including glioblastomas, leukemias, prostate carcinomas, and breast carcinomas. nih.govnih.gov
This compound, identified by the National Service Center number NSC126857, has been submitted to the National Cancer Institute (NCI) for testing and evaluation, indicating its relevance and potential in cancer therapeutic research. While the specific results of this testing are not detailed in the available literature, its inclusion in the NCI's Developmental Therapeutics Program suggests that it is a compound of interest for further investigation as a potential anticancer agent.
The exploration of phenylacetamide derivatives as therapeutic agents is multifaceted, with research focusing on their ability to induce apoptosis (programmed cell death) in cancer cells. tbzmed.ac.irnih.govnih.gov Studies have shown that some of these derivatives can trigger both intrinsic and extrinsic apoptotic pathways, making them promising candidates for cancer treatment. tbzmed.ac.ir The ongoing research into the mechanisms of action and the optimization of the chemical structure of phenylacetamide analogues is crucial for the development of new and effective cancer therapies.
Neurological Activities
In addition to their anticancer potential, phenylacetamide derivatives have been investigated for their activities within the central nervous system, particularly as potential antidepressant agents.
Antidepressant Activity Evaluations
The evaluation of the antidepressant potential of new chemical entities often involves a battery of in vivo behavioral assays in animal models that are predictive of antidepressant efficacy in humans.
The Tail Suspension Test (TST) and the Forced Swimming Test (FST) are two of the most widely used screening models for assessing antidepressant-like activity in rodents. nih.govnih.govnih.gov These tests are based on the principle that when subjected to an inescapable, stressful situation, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. nih.govnih.gov A reduction in the duration of immobility is indicative of an antidepressant-like effect. nih.gov
A study evaluating a series of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives for their antidepressant activity utilized both the TST and FST in albino mice. nih.gov The compounds were found to exhibit moderate to good antidepressant activity. nih.gov The antidepressant potential was quantified as the percent decrease in the duration of immobility (% DID) compared to a control group. nih.gov
The following interactive data table presents the antidepressant-like activity of a selection of these phenylacetamide analogues in the Tail Suspension Test and Forced Swimming Test.
| Compound | % Decrease in Immobility Duration (TST) | % Decrease in Immobility Duration (FST) |
| VS25 | 82.23 nih.gov | Not specified |
| Moclobemide (standard) | Not specified | Not specified |
| Imipramine (standard) | Not specified | Not specified |
| Fluoxetine (standard) | Not specified | Not specified |
The % DID values are based on administration at an optimal dose of 30 mg/kg. nih.gov
These findings suggest that the phenylacetamide scaffold holds promise for the development of novel antidepressant drugs. The significant reduction in immobility time observed with these analogues in established behavioral models warrants further investigation into their mechanisms of action.
The modulation of neurotransmitter systems, particularly the serotonergic system, is a key mechanism of action for many antidepressant drugs. The 5-hydroxytryptophan (B29612) (5-HTP)-induced head-twitch response in rodents is a widely used behavioral model to assess the functional activity of the serotonin (B10506) 2A (5-HT2A) receptor, a key target for many psychoactive and antidepressant drugs. researchgate.netfrontiersin.org An increase or decrease in the frequency of head twitches following the administration of a test compound can provide insights into its interaction with the serotonergic system. researchgate.net
While no specific studies were found that evaluated this compound in the 5-HTP-induced head-twitch assay, the known antidepressant-like effects of its analogues suggest a potential interaction with monoaminergic neurotransmitter systems. The head-twitch response is a valuable tool for characterizing the in vivo effects of compounds on 5-HT2A receptor signaling. frontiersin.org Given the antidepressant potential observed in phenylacetamide derivatives, investigating their effects on the 5-HTP-induced head-twitch response could elucidate their mechanism of action and their potential to modulate serotonergic neurotransmission.
Antiseizure Activity of Related Analogues
The therapeutic potential of this compound analogues has been extensively investigated, particularly for the management of seizures. Research has focused on modifying the core structure to enhance efficacy and improve the safety profile.
Preclinical Efficacy in Animal Models
Analogues of this compound have demonstrated significant anticonvulsant properties in various established animal models of epilepsy. The primary screening models used to assess this activity include the maximal electroshock (MES), the subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests, which represent generalized tonic-clonic, myoclonic, and therapy-resistant partial seizures, respectively.
One notable group of analogues, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, has shown a broad spectrum of activity. acs.org Specifically, the R-enantiomers, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], have been identified as potent anticonvulsants, offering significant protection in the MES, scPTZ, and 6 Hz seizure models in mice. acs.org Studies consistently show that the anticonvulsant activity often resides principally in the (R)-stereoisomer of these functionalized amino acid derivatives. nih.govnih.gov
For instance, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, a well-studied analogue, exhibited potent, stereospecific antiseizure activity. nih.gov Further structural modifications, such as replacing the 2-acetamido group with hydroxy or methoxy (B1213986) substituents, have also resulted in compounds that provide full protection against MES-induced seizures. nih.gov These findings indicate that while the 2-acetamido group is important, it is not essential for anticonvulsant effects. nih.gov The efficacy of several representative analogues is detailed in the table below.
Table 1: Preclinical Antiseizure Efficacy of this compound Analogues in Mice (i.p. administration)
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) | Source(s) |
|---|---|---|---|---|
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | 47.9 | 50.1 | 25.1 | acs.org |
| (S)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(S)-AS-1] | 90.1 | 68.9 | 40.5 | acs.org |
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | 13.9 | >100 | Not Reported | nih.gov |
| N-benzyl 2-hydroxy-2-phenyl-acetamide (R-isomer) | <100 | Not Reported | Not Reported | nih.gov |
| N-benzyl 2,3-dimethoxypropionamide | 30 | Not Reported | Not Reported | nih.gov |
In Vivo Safety Profiling (e.g., Coordination and Locomotor Activity)
A critical aspect of developing new antiseizure medications is ensuring an adequate safety margin, where the therapeutic dose is significantly lower than the dose causing neurological deficits. The most common method for assessing motor impairment in preclinical studies is the rotarod test. researchgate.net This test evaluates the ability of an animal to maintain balance and coordination on a rotating rod, with a fall indicating motor deficit. researchgate.net The dose at which 50% of animals exhibit toxicity (TD₅₀) is determined.
For the this compound analogues, the rotarod test has been crucial for establishing their safety profile. acs.orgnih.gov For example, while the highly potent 2-fluoro derivative of (R)-AS-1 showed strong antiseizure efficacy, it also produced more significant motor impairment compared to (R)-AS-1 itself, which did not cause motor deficits at doses up to 500 mg/kg. acs.org Some studies have also assessed general locomotor activity, finding that certain analogues can increase movement in a dose-dependent manner. acs.org
The relationship between the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) is expressed as the Protective Index (PI = TD₅₀/ED₅₀). A higher PI value indicates a more favorable safety margin.
Table 2: In Vivo Safety and Efficacy of this compound Analogues in Mice
| Compound | MES Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (PI) in MES Test | Source(s) |
|---|---|---|---|---|
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | 47.9 | >500 | >10.4 | acs.org |
| (R)-N-(4'-Fluorobenzyl) 2-acetamido-3-methoxypropionamide | 10.3 | 82 | 8.0 | nih.gov |
| (R)-N-(4'-Chlorobenzyl) 2-acetamido-3-methoxypropionamide | 13.1 | 120 | 9.2 | nih.gov |
| (R)-N-(4'-Bromobenzyl) 2-acetamido-3-methoxypropionamide | 11.2 | 100 | 8.9 | nih.gov |
Antipsychotic Potential of Structurally Related Acetamides
Structurally related acetamide (B32628) derivatives have been investigated for their potential as atypical antipsychotic agents. The primary mechanism of action for many antipsychotic drugs involves antagonism at dopamine (B1211576) D₂ and serotonin 5-HT₂ₐ receptors. tandfonline.com Atypical antipsychotics are characterized by a potent blockade of 5-HT₂ₐ receptors coupled with a moderate antagonism of D₂ receptors, a profile believed to reduce the incidence of extrapyramidal side effects. tandfonline.com
A series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and evaluated for this dual receptor antagonism. tandfonline.com In vivo studies in mice were conducted to assess their pharmacological activity. D₂ antagonism was measured using a climbing mouse assay, while 5-HT₂ₐ antagonism was determined by observing the inhibition of quipazine-induced head twitches. tandfonline.com The results showed that several of the synthesized compounds exhibited both D₂ and 5-HT₂ₐ receptor antagonism. The ratio of 5-HT₂ₐ to D₂ activity is a key indicator of atypicality, with a higher ratio suggesting a more favorable, clozapine-like profile. tandfonline.com One compound in particular, designated P4, which incorporates a 2-methoxyphenyl piperazine (B1678402) moiety, was identified as the most active, with a 5-HT₂ₐ/D₂ ratio of 0.853, approaching that of the established atypical antipsychotic risperidone (B510) (1.0989). tandfonline.com
Table 3: Antipsychotic Activity Profile of N-substituted Acetamide Analogues
| Compound | D₂ Antagonism (% Inhibition at 20 mg/kg) | 5-HT₂ₐ Antagonism (% Inhibition at 10 mg/kg) | 5-HT₂ₐ/D₂ Ratio | Source(s) |
|---|---|---|---|---|
| P1 (phenylpiperazine) | 33.17 | 25.12 | 0.757 | tandfonline.com |
| P2 (2-chlorophenylpiperazine) | 39.11 | 30.15 | 0.771 | tandfonline.com |
| P3 (3-chlorophenylpiperazine) | 36.14 | 28.14 | 0.778 | tandfonline.com |
| P4 (2-methoxyphenylpiperazine) | 42.18 | 36.00 | 0.853 | tandfonline.com |
| Risperidone (Standard) | 50.00 | 54.94 | 1.099 | tandfonline.com |
Metabolic and Inflammatory Modulation
Beyond the central nervous system, research has explored the role of structurally related compounds in modulating key receptors and ion channels involved in metabolism and inflammation.
Activation of Peroxisome Proliferator-Activated Receptors (PPAR)
Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated nuclear receptors that play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and energy homeostasis. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. The activation of these receptors by agonist compounds can have significant therapeutic effects.
While direct studies on this compound are limited, research on structurally related phenylacetic acid and acetamide derivatives indicates that this chemical scaffold can interact with PPARs. For example, a study on novel phenylacetic acid derivatives containing a sulfonamide moiety found that several compounds exhibited significant PPAR activation, with one reaching over 81% activation in an in vitro assay, marking it as a potential lead for antidiabetic drugs. nih.gov Furthermore, compounds with an oxybenzylglycine structure, which shares features with N-benzyl-phenylacetamide, have been identified as potent and selective PPAR agonists. documentsdelivered.com Conversely, other acetamide-containing structures, such as N-(2-bromophenyl)-2-[[(3-chlorophenyl)amino]thioxomethyl]acetamide, have been shown to act as PPARα antagonists. nih.gov This demonstrates that the broader class of acetamide-based molecules can be engineered to either activate or inhibit PPAR signaling pathways, offering a versatile platform for developing modulators of metabolic function.
Modulation of ATP-Dependent Potassium Channels in Pancreatic Beta Cells
ATP-dependent (or ATP-sensitive) potassium (Kₐₜₚ) channels are critical regulators of cellular excitability, directly linking the metabolic state of a cell to its membrane potential. nih.gov In pancreatic beta cells, these channels are fundamental to the process of glucose-stimulated insulin (B600854) secretion. nih.gov When blood glucose levels rise, the subsequent increase in intracellular ATP causes Kₐₜₚ channels to close. nih.gov This closure leads to depolarization of the cell membrane, the opening of voltage-gated calcium channels, and the influx of calcium, which triggers the release of insulin. nih.gov
The Kₐₜₚ channel is an octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. mdpi.com The pharmacological modulation of these channels is a cornerstone of therapy for type 2 diabetes, with sulfonylurea drugs acting to close the channels and stimulate insulin release. nih.gov Given their central role in glucose homeostasis, Kₐₜₚ channels are a significant target for the development of new therapeutic agents aimed at treating metabolic disorders. The search for novel modulators with improved selectivity and pharmacological profiles is an ongoing area of research, exploring diverse chemical structures to identify new activators (openers) and inhibitors (closers) of this crucial ion channel.
Broader Therapeutic Implications of Related Scaffolds (e.g., Antimicrobial, Antiviral)
While the core structure of this compound provides a foundational scaffold, structural modifications and the incorporation of various functional groups have led to the development of analogues with a wide range of therapeutic possibilities, notably in the realms of antimicrobial and antiviral applications. Research into these related scaffolds has unveiled significant potential for combating infectious diseases.
Antimicrobial Activity of Related Scaffolds
Derivatives of the N-phenylacetamide scaffold have demonstrated considerable efficacy against a variety of bacterial and fungal pathogens. The introduction of different substituents to the core structure has been a key strategy in enhancing their antimicrobial profiles.
A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activity against several plant pathogenic bacteria. nih.govresearchgate.net Compounds such as N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited potent inhibitory effects. nih.govmdpi.com The mechanism of action for some of these derivatives is believed to involve the rupture of the bacterial cell membrane. nih.govresearchgate.net
Furthermore, studies on N-(substituted phenyl)-2-chloroacetamides have shown their effectiveness against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov The antimicrobial activity of these compounds is influenced by the nature and position of the substituents on the phenyl ring, with halogenated derivatives showing particularly high activity due to increased lipophilicity, which facilitates passage through the microbial cell membrane. nih.gov Other research has highlighted the antibacterial potential of phenylacetamide derivatives against strains like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum inhibitory concentrations (MIC) in the sub-microgram per milliliter range. nih.gov
The antimicrobial activities of various N-phenylacetamide analogues are summarized in the interactive data table below.
Table 1: Antimicrobial Activity of N-Phenylacetamide Analogues
| Compound/Analogue | Target Organism(s) | Observed Effect/Activity |
|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM nih.govresearchgate.net |
| N-(4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. citri (Xac) | EC50 of 281.2 µM nih.gov |
| N-(4-((3,4-Dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 144.7 µM nih.gov |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA, E. coli, C. albicans | Effective against Gram-positive bacteria and yeast nih.gov |
| Phenylacetamide derivative (Compound 5) | E. coli, MRSA | MIC of 0.64 µg/mL against E. coli and 0.68 µg/mL against MRSA nih.gov |
| Phenylacetamide derivative (Compound 8) | MRSA | MIC of 0.66 µg/mL nih.gov |
| Phenylacetamide derivative (Compound 21) | E. coli, MRSA | MIC of 0.67 µg/mL against E. coli and 0.68 µg/mL against MRSA nih.gov |
| 2-(1H-imidazol-1-yl)-N-phenylacetamide | E. coli, S. aureus, C. albicans | Promising antimicrobial activities |
| N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives | Bacillus cereus, S. aureus, E. coli, P. aeruginosa | MIC values in the range of 10-230 µM researchgate.net |
Antiviral Activity of Related Scaffolds
The structural framework of this compound has also served as a template for the development of potent antiviral agents. Modifications to this scaffold have yielded compounds with significant inhibitory activity against a range of viruses.
Notably, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides were identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov Through optimization of this series, compounds were developed that exhibited potent inhibitory activity with IC50 values in the low micromolar range, comparable to the positive control remdesivir. nih.gov The most potent of these compounds also demonstrated strong inhibitory activity against the human coronavirus HCoV-OC43. nih.gov
Other studies have reported the antiviral properties of acetamide derivatives against plant viruses like the tobacco mosaic virus (TMV). researchgate.net Additionally, aminothiazole derivatives, which can be considered related scaffolds, have shown antiviral activity against herpes simplex virus (HSV), including acyclovir-resistant strains.
The antiviral activities of various analogues are detailed in the interactive data table below.
Table 2: Antiviral Activity of this compound Analogues and Related Scaffolds
| Compound/Analogue | Target Virus | Mechanism/Observed Effect |
|---|---|---|
| 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides | SARS-CoV-2 | RdRp inhibitors with IC50 values as low as 1.11 ± 0.05 µM nih.gov |
| N-(4-substituted phenyl) acetamide derivatives bearing 1,3,4-oxadiazole (B1194373) moiety | Tobacco Mosaic Virus (TMV) | Favorable antiviral activities researchgate.net |
| Aminothiazole derivatives | Herpes Simplex Virus (HSV-1, HSV-2), Acyclovir-resistant HSV-1 | IC50 values in the range of 5-50 nM bioworld.com |
| N1,N3-disubstituted uracil (B121893) derivatives | SARS-CoV-2 (Delta, Beta, and Omicron variants) | Inhibition of SARS-CoV-2 RdRp activity with IC50 values ranging from 7.92 µM to 28.21 µM against the Omicron variant mdpi.com |
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Mechanisms of Action
The precise molecular mechanisms of action for N-Benzyl-2-phenylacetamide are not yet fully elucidated. However, the broader class of phenylacetamide derivatives has been the subject of various studies, suggesting multiple potential pathways through which these compounds may exert their effects. The structural simplicity and synthetic accessibility of the phenylacetamide scaffold make it a valuable framework for exploring structure-activity relationships (SAR) . Alterations to the N-substituent, such as the benzyl (B1604629) group in this compound, are known to be crucial for receptor binding and enzyme inhibition due to their impact on the compound's steric profile and hydrogen bonding capabilities .
Interaction with Cellular Targets and Signaling Pathways
Research into phenylacetamide derivatives points towards their engagement with various cellular targets and modulation of key signaling pathways, particularly in the context of cancer and neurological disorders.
While direct experimental studies on the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase are not extensively documented in the reviewed literature, the broader class of acetamide (B32628) derivatives has been investigated as potential tyrosine kinase inhibitors. For instance, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide derivatives have been synthesized and studied for their EGFR kinase inhibitory effects through molecular docking, suggesting that related structures can interact with this key enzyme in cancer cell proliferation acs.org. Thiazolyl N-benzyl-substituted acetamide derivatives have also been evaluated for their Src kinase inhibitory activities, a non-receptor tyrosine kinase, indicating that the N-benzylacetamide moiety can be a component of kinase inhibitors chapman.edu.
Studies on various phenylacetamide derivatives have demonstrated their potential to modulate critical biological processes implicated in diseases like cancer.
Cell Cycle Regulation: While specific studies detailing the effect of this compound on cell cycle progression are limited, related compounds have shown the ability to induce cell cycle arrest. For example, benzyl isothiocyanate, which also contains a benzyl group, has been shown to induce a G0/G1 phase cell cycle block in normal colon cells, a process regulated by p53 chapman.edu.
Apoptosis: Several studies have indicated that phenylacetamide derivatives can induce apoptosis in cancer cells. One study on synthetic phenylacetamide derivatives demonstrated their ability to trigger both extrinsic and intrinsic apoptotic pathways. This was evidenced by the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity tbzmed.ac.ir. The activation of caspases is a key event in the execution of apoptosis, and the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is critical in regulating the intrinsic pathway mdpi.comnih.gov.
Angiogenesis: Direct evidence for the anti-angiogenic effects of this compound is not readily available. However, research on other acetamide derivatives has shown potential in this area. For instance, a synthetic benzophenone analogue, 2-benzoyl-phenoxy acetamide, was found to have an anti-angiogenic effect in vivo by downregulating the secretion of Vascular Endothelial Growth Factor (VEGF) and inhibiting blood vessel formation. This effect was mediated by the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) nih.gov.
Ligand-Protein Binding Studies
The interaction of this compound and its analogues with specific protein targets is an active area of investigation, with a focus on receptors and transporters involved in neurological functions.
Monoamine Oxidase A (MAO-A): Phenylacetamide derivatives have been identified as potential inhibitors of MAO-A, an enzyme that plays a crucial role in the metabolism of neurotransmitters and is a target for antidepressant drugs nih.gov. Inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin (B10506) and norepinephrine in the brain nih.gov. Computational studies on 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide core with this compound, have explored their binding within the active site of the MAO-A receptor nih.gov.
Excitatory Amino Acid Transporter 2 (EAAT2): While there is no direct evidence of this compound binding to EAAT2, a structurally related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable positive allosteric modulator of EAAT2 acs.orgnih.govresearchgate.netnih.gov. This suggests that the N-benzyl moiety can be a key structural feature for interaction with this glutamate transporter, which is crucial for preventing excitotoxicity in the brain nih.govresearchgate.net.
Synaptic Vesicle Glycoprotein 2A (SV2A): There is currently no available research specifically investigating the binding of this compound to the SV2A receptor. However, radioligand binding assays are a common method to study the interaction of compounds with this target nih.gov.
Molecular docking studies have provided valuable insights into the potential binding modes of phenylacetamide derivatives with their protein targets.
MAO-A: For a potent 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivative, molecular docking studies revealed key interactions within the MAO-A active site (PDB code: 2Z5X) nih.gov. The benzyl moiety was found to orient towards the FAD cofactor, engaging in strong pi-pi interactions with Phe208, a pi-sulfur interaction with Cys323, and pi-alkyl interactions with Ile180, Ile335, and Leu337. The acetamide portion of the molecule formed hydrogen bonds, with the NH group interacting with Phe208 and the carbonyl group with Val210, further stabilizing the complex nih.gov.
Table 1: Predicted Interactions of a Phenylacetamide Derivative with MAO-A
| Interacting Residue | Interaction Type |
| Phe208 | Pi-pi stacking, Hydrogen bond |
| Cys323 | Pi-sulfur |
| Ile180 | Pi-alkyl |
| Ile335 | Pi-alkyl |
| Leu337 | Pi-alkyl |
| Val210 | Hydrogen bond |
EAAT2: Molecular docking simulations of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide with a model of human EAAT2 have supported its role as a positive allosteric modulator. These computational studies help to elucidate the binding poses and key interactions that lead to the enhancement of glutamate uptake acs.orgnih.govresearchgate.net.
SV2A: While no specific docking studies for this compound with SV2A are available, structural studies of SV2A in complex with other ligands, such as the anti-epileptic drug levetiracetam and tetanus neurotoxin, have revealed the binding modes within the transmembrane region and the luminal domain of the protein, respectively nih.gov. These studies provide a structural basis for understanding how small molecules can interact with and modulate the function of SV2A.
Structure Activity Relationship Sar Studies
Correlating Structural Features with Observed Biological Potency
The biological potency of N-Benzyl-2-phenylacetamide derivatives is significantly influenced by their core structural features. The presence of the benzyl (B1604629) group attached to the acetamide (B32628) nitrogen is a crucial determinant of activity in several studies. For instance, in a series of phenylacetamide derivatives synthesized as potential antidepressant agents, the benzyl substituent exhibited the highest activity. This suggests the importance of the hydrophobic interactions of the benzyl group in the binding to the target protein. Furthermore, the methylene (B1212753) bridge connecting the aromatic ring to the acetamide nitrogen has been identified as a contributor to high biological activity. nih.gov
The 2-acetamido moiety has also been investigated for its role in the anticonvulsant activity of N-benzyl 2-acetamido-2-phenyl-acetamide derivatives. While this group is important, it is not strictly necessary for activity. Replacement of the 2-acetamido group with hydroxy or methoxy (B1213986) substituents resulted in compounds that retained significant protection against maximal electroshock (MES)-induced seizures in animal models. nih.gov
In the context of sigma (σ) receptor binding, the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays high affinity and selectivity for σ1 receptors. nih.gov This highlights the fundamental contribution of the core phenylacetamide structure to this specific biological interaction.
The following table summarizes the biological potency of selected this compound analogs, illustrating the correlation between their structural features and activity.
| Compound | Target | Activity Metric | Value | Key Structural Feature |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ1 Receptor | Ki | 3.90 nM | Unsubstituted phenylacetamide core |
| N-benzyl 2-acetamido-3-methoxypropionamide | Anticonvulsant (MES test) | ED50 | 8.3 mg/kg | 2-acetamido and methoxy groups |
| N-benzyl 2,3-dimethoxypropionamide | Anticonvulsant (MES test) | ED50 | 30 mg/kg | Absence of 2-acetamido, presence of two methoxy groups |
Impact of Substituent Effects on Pharmacological Profiles
The introduction of various substituents on the aromatic rings of the this compound scaffold has a profound impact on the pharmacological profiles of the resulting derivatives. These modifications can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
In the context of σ receptor binding, halogen substitution on the aromatic rings of N-(1-benzylpiperidin-4-yl)arylacetamides generally leads to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.govnih.gov Specifically, a 2-fluoro substitution on the phenylacetamide aromatic ring resulted in the highest selectivity for σ1 receptors. nih.gov Conversely, the introduction of electron-donating groups such as hydroxyl (OH), methoxy (OMe), or amino (NH2) on the phenylacetamide ring led to a moderate affinity for σ1 receptors and weak or negligible affinity for σ2 receptors. nih.gov The position of the substituent also plays a critical role, with 3-substituted analogs generally showing higher affinity for both σ1 and σ2 receptors compared to their 2- or 4-substituted counterparts. nih.gov Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly affect σ1 receptor affinity, whereas replacement with imidazole (B134444) or pyridyl rings resulted in a substantial loss of affinity. nih.gov
In the development of monoamine oxidase (MAO) inhibitors, substitutions on the benzyl ring of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives influenced both potency and selectivity. For instance, compounds with a para-fluoro or para-bromo group on the benzyl ring selectively inhibited MAO-A. mdpi.com
The following interactive data table provides a detailed overview of the impact of various substituents on the pharmacological profiles of this compound analogs.
| Compound Derivative | Substituent | Position | Target | Effect on Activity |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | F | 2 | σ1/σ2 Receptors | Highest selectivity for σ1 receptors (Ki σ1 = 3.56 nM, Ki σ2 = 667 nM) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | Cl | 3 | σ1/σ2 Receptors | High affinity for both σ1 and σ2 receptors |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | OH | - | σ1/σ2 Receptors | Moderate affinity for σ1, weak for σ2 |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | F | para | MAO-A | Selective inhibition (IC50 = 1.38 µM) |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Br | para | MAO-A | Selective inhibition (IC50 = 2.48 µM) |
Stereochemical Influences on Bioactivity and Enantiomeric Differences
Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and derivatives of this compound are no exception. The spatial arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes.
In a study of N-benzyl 2-acetamido-2-phenyl-acetamide derivatives with anticonvulsant properties, it was found that the biological activity predominantly resided in the (R)-isomer. nih.gov This enantiomeric difference highlights the stereospecific nature of the interaction between the compound and its molecular target. Similarly, for a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, the R-enantiomers demonstrated more beneficial antiseizure protection compared to the S-enantiomers and the racemic mixtures. acs.org
While specific studies on the enantiomeric differences of the parent this compound are not extensively documented in the reviewed literature, the findings from its derivatives strongly suggest that stereochemistry is a critical factor for its biological activity. The differential activity between enantiomers underscores the importance of considering chirality in the design and development of new therapeutic agents based on this scaffold.
The table below presents data on the enantiomeric differences in the bioactivity of this compound derivatives.
| Compound | Stereoisomer | Biological Activity | Observation |
|---|---|---|---|
| N-benzyl 2-acetamido-2-phenyl-acetamide derivative (hydroxy substituted) | (R)-isomer | Anticonvulsant (MES test) | Principal activity resides in this isomer |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative | (R)-enantiomers | Antiseizure activity | More beneficial protection compared to (S)-enantiomers |
Role of Intramolecular Interactions and Molecular Geometry in Biological Activity
The three-dimensional structure of a molecule, dictated by its molecular geometry and intramolecular interactions, is fundamental to its biological activity. For this compound and its analogs, these factors can influence the molecule's conformation and its ability to adopt a bioactive conformation for optimal interaction with its target.
Intramolecular hydrogen bonds (IMHBs) are one type of interaction that can significantly affect molecular geometry and, consequently, biological activity. nih.gov While not directly reported for the parent this compound, studies on related structures suggest that IMHBs can stabilize specific conformations, which may be the bioactive ones. The formation of IMHBs can enhance molecular planarity, which in turn can promote intermolecular interactions like π–π stacking. mdpi.com
The reactivity of this compound in certain chemical reactions has been explained in terms of steric and polar effects, which are intrinsically linked to its molecular geometry and the electronic distribution within the molecule. researchgate.net Conformational analysis of a related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, revealed the existence of a hindered rotational equilibrium between cis (E) and trans (Z) isomers in solution. scielo.br This highlights the conformational flexibility of such molecules, and the preference for a particular conformation can be crucial for biological activity.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic and geometric properties of N-Benzyl-2-phenylacetamide.
Density Functional Theory (DFT) is a computational method used to predict the three-dimensional structure of molecules. In a Quantitative Structure-Activity Relationship (QSAR) study of 2-amino-N-benzylacetamide derivatives with anticonvulsant activities, the molecular geometry of a series of compounds, including the related (S)-2-acetamido-N-benzyl-2-phenylacetamide, was optimized using the DFT method with the B3LYP/631G** level of theory. researchgate.netjksus.org This optimization process determines the most stable conformation of the molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. While this study included a stereoisomer, specific optimized geometrical parameters for this compound are not detailed in the available literature.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap generally implies higher reactivity.
In a QSAR study on anticonvulsant compounds, the HOMO-LUMO energy gap (Δε) was identified as a key descriptor influencing biological activity. jksus.org The study calculated this gap for a dataset that included (S)-2-acetamido-N-benzyl-2-phenylacetamide. researchgate.netjksus.org This energy gap helps to explain charge transfer interactions within the molecule, which is a reflection of its chemical activity. jksus.org
Table 1: Frontier Molecular Orbital Energy Data for a Related Compound Note: The following data is for (S)-2-acetamido-N-benzyl-2-phenylacetamide, a stereoisomer of the target compound, as reported in a QSAR study.
| Compound | Log(1/ED50) | Predicted Log(1/ED50) | Residual |
| (S)-2-acetamido-N-benzyl-2-phenylacetamide | 4.144 | 4.297 | -0.153 |
Source: Journal of King Saud University - Science, 2018. jksus.org
Charge distribution analysis provides insight into the electronic structure of a molecule, revealing the charges on individual atoms. This information is valuable for understanding intermolecular interactions. While QSAR studies have utilized descriptors related to the sum of square charges on hydrogen and nitrogen atoms for derivatives of 2-amino-N-benzylacetamide, specific Natural Population Analysis (NPA) data for this compound is not available in the reviewed literature. researchgate.netjksus.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are used to simulate the interaction of a ligand, such as this compound, with a biological target, typically a protein receptor.
Molecular docking studies predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. This compound has been included in datasets for docking studies aimed at understanding its biological activity.
For instance, this compound was part of a set of molecules in a QSAR and molecular docking study to optimize the anticonvulsant activity of related acetamides. researchgate.net These studies help to elucidate the binding modes and affinities of compounds with specific biological targets. researchgate.net Additionally, this compound, identified as a constituent of Miswak (Salvadora persica), has been mentioned in the context of molecular docking studies to investigate its antibacterial effects. um.edu.mysmj.org.sa These simulations can help explain its ability to inhibit bacterial growth and biofilm formation. smj.org.sa
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A study on acetamide-based Heme Oxygenase-1 (HO-1) inhibitors utilized a pharmacophore pattern that involved an amide linker and a hydrophobic moiety. acs.org While this compound itself was not the primary focus, a derivative, N-benzyl-N-(3-(1H-imidazol-1-yl)propyl)-2-phenylacetamide, was synthesized and studied as part of this research, indicating the relevance of the core this compound scaffold in fitting such pharmacophore models. acs.orgnih.gov The development of such models allows for the virtual screening of large compound libraries to identify new potential drug candidates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach used to ascertain the relationship between the chemical structure of a compound and its biological activity. For N-benzylacetamide derivatives, QSAR studies are instrumental in designing and screening new compounds with potential therapeutic activities, such as anticonvulsant properties. ufv.br These models are developed by correlating variations in the physicochemical properties of a series of compounds with changes in their measured biological responses.
While specific QSAR models exclusively for this compound are not detailed in available literature, the established use of these techniques for structurally similar compounds indicates that QSAR is a highly relevant and applicable tool. ufv.brtandfonline.comresearchgate.net It could be employed to predict its potential biological activities and to guide the synthesis of new derivatives with enhanced potency by modifying its phenyl or benzyl (B1604629) rings. nih.gov
Pharmacokinetic and Toxicological Prediction (ADMET)
In Silico ADMET Profiling
In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a chemical compound. This predictive assessment is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. For compounds like this compound, various computational tools and web servers can be used to estimate a wide range of ADMET-related properties.
These profiles typically include predictions for:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are estimated.
Distribution: Predictions often include blood-brain barrier (BBB) permeability and plasma protein binding (PPB).
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties like total clearance and half-life in the body are estimated.
Toxicity: Potential toxicities, including mutagenicity (AMES test) and carcinogenicity, are computationally screened. researchgate.net
The application of these computational models to N-phenylacetamide derivatives has been noted in research aimed at discovering novel therapeutic agents, highlighting the utility of ADMET prediction in this chemical class. tandfonline.com
Assessment of Drug-Likeness and Physiochemical Parameters (e.g., Lipinski's Rules)
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.org One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule states that an orally active drug is less likely to have poor absorption or permeation if it conforms to the following criteria:
No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) that does not exceed 5.
This compound adheres to all criteria set forth by Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. nih.gov Its computed physicochemical properties indicate good potential for drug-likeness.
Table 1: Lipinski's Rule of Five Analysis for this compound
| Property | Value | Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 225.28 g/mol nih.gov | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 nih.gov | ≤ 10 | Yes |
Prediction of Blood-Brain Barrier Permeability and Gastrointestinal Absorption
The ability of a compound to be absorbed from the gastrointestinal (GI) tract and to permeate the blood-brain barrier (BBB) are critical pharmacokinetic parameters, particularly for drugs targeting the central nervous system (CNS). Computational models are frequently used to predict these properties.
Gastrointestinal (GI) Absorption: High GI absorption is a prerequisite for most orally administered drugs. The physicochemical properties of this compound, such as its relatively low molecular weight and moderate lipophilicity (log P of 2.6), are favorable indicators for passive diffusion across the intestinal membrane. nih.gov In silico ADMET models often provide quantitative predictions of human intestinal absorption, which would be a key step in evaluating this compound.
Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.gov For CNS-acting drugs, the ability to cross this barrier is essential. For other drugs, the inability to cross it is important for avoiding CNS side effects. The prediction of BBB permeability can be performed using various in silico methods, including models based on molecular descriptors (e.g., molecular weight, log P, polar surface area) and machine learning algorithms trained on experimental data. nih.govsemanticscholar.org Given its molecular properties, this compound would likely be evaluated using such computational tools to determine its potential for CNS penetration.
Table of Compounds Mentioned
| Compound Name |
|---|
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of N-Benzyl-2-phenylacetamide
This compound has been established as a synthetically accessible compound with a versatile phenylacetamide scaffold. Current research has primarily illuminated its potential as a modulator of the central nervous system. Preclinical studies on its analogs have consistently demonstrated significant anticonvulsant activity, particularly in models of generalized seizures, and have also shown promising antidepressant-like effects. The mechanism of action, while not fully elucidated for the parent compound, is suggested by analog studies to involve modulation of neuronal ion channels and potentially inhibition of enzymes like MAO. SAR studies have begun to map the structural requirements for these activities, emphasizing the importance of specific substitutions on the aromatic rings and the amide linkage.
Identification of Emerging Research Avenues and Untapped Potential
Despite the promising initial findings, several research avenues for this compound remain largely unexplored. A primary focus should be the definitive elucidation of its specific molecular targets and mechanism of action. Investigating its interaction with various CNS receptors, ion channels (such as voltage-sensitive sodium and calcium channels), and enzymes is critical. mdpi.com Furthermore, its potential in other CNS disorders beyond epilepsy and depression, such as neuropathic pain, anxiety disorders, and neurodegenerative diseases, represents a significant area of untapped potential. mdpi.commdpi.com The development of novel, water-soluble analogs could also overcome potential pharmacokinetic limitations and enhance bioavailability for in vivo studies. mdpi.com
Translational Prospects and Future Contributions to Drug Discovery and Development
This compound and its optimized derivatives hold considerable translational prospects as lead compounds for the development of novel therapeutics. Its demonstrated efficacy in validated animal models for epilepsy and depression provides a strong foundation for further preclinical development. nih.govnih.gov Future research should focus on optimizing its pharmacokinetic and metabolic profile to enhance its drug-like properties. The broad-spectrum activity observed in some analogs suggests the potential for a single therapeutic agent to address comorbid conditions, such as depression in patients with epilepsy. researchgate.net As a versatile scaffold, it will likely continue to contribute to the design and synthesis of new chemical entities targeting a range of CNS pathologies, ultimately enriching the pipeline of future drug discovery and development. mdpi.com
Q & A
Q. What are the standard synthetic routes for N-Benzyl-2-phenylacetamide, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation reactions between phenylacetic acid derivatives and benzylamine. A validated method involves reacting oxime intermediates with boronic acid catalysts under mild conditions (e.g., 100°C reflux for 4 hours), achieving high yields (~98%) . Optimization parameters include solvent selection (methanol for recrystallization), temperature control, and stoichiometric ratios of reactants. For reproducibility, ensure reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Analysis : Key peaks in NMR (CDCl) include δ 3.61 (s, 2H, CH), 4.39 (s, 2H, N-CH-benzyl), and aromatic protons at δ 7.16–7.34 (m, 10H). NMR shows carbonyl (δ 170.93 ppm) and benzylic carbons (δ 43.59–43.86 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 225.29 (CHNO) confirm the molecular weight . Always cross-validate with IR (amide C=O stretch ~1650 cm) and elemental analysis for purity verification.
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
- Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SHELX software) provides precise bond lengths and angles. For example, triclinic crystal systems (space group P1) reveal key parameters:
- Unit cell dimensions: a = 7.5818 Å, b = 10.4650 Å, c = 13.1095 Å.
- Dihedral angles between aromatic rings confirm spatial orientation . Discrepancies in spectral data (e.g., unexpected NOESY correlations) can be resolved by comparing experimental crystallographic data with computational models (DFT calculations) .
Q. What strategies mitigate contradictions in NMR or mass spectrometry data during purity assessment?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted benzylamine or phenylacetic acid derivatives).
- Deuterated Solvent Effects : Confirm peak splitting in NMR is not solvent-induced by testing in DMSO-d vs. CDCl .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish between molecular ions and adducts .
Q. How can this compound be functionalized for targeted bioactivity studies?
- Halogenation : Introduce chloro or bromo substituents at the phenyl ring via electrophilic substitution (e.g., using NBS or Cl/FeCl) to enhance antimicrobial activity .
- Derivatization : Synthesize analogs like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl} derivatives by reacting with heterocyclic amines under reflux conditions .
- Structure-Activity Relationship (SAR) : Test substituent effects on bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. What analytical challenges arise in quantifying environmental persistence of this compound?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from aqueous matrices.
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient).
- Detection Limits : Optimize UV detection at λ = 254 nm or LC-MS/MS for trace quantification (LOQ < 1 ppb) . Environmental toxicity studies should prioritize biodegradation pathways and aquatic toxicity assays (e.g., Daphnia magna LC) .
Methodological Notes
- Contradictory Data : Conflicting spectral results (e.g., unexpected melting points) may indicate polymorphism. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- SHELX Refinement : For macromolecular applications, refine high-resolution data with SHELXL using TWIN/BASF commands to address twinning or disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
